3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine
Description
City Chemical manufactures high purity 3,3-Dimethylnaphthidine, CAS 13138-48-2 in bulk quantity. 3, 3-Dimethylnaphthidine is a polycyclic aromatic hydrocarbon, being one kind of dimethylnaphthidine isomers. It is an effective indicator for metal titration (for example, the titration of aluminum using EDTA method, determination of vanadium). Also, it has been used for the photometric determination of small amount of oxygen as well as chlorine in water. Used in environmental test kits.
Properties
IUPAC Name |
4-(4-amino-3-methylnaphthalen-1-yl)-2-methylnaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2/c1-13-11-19(15-7-3-5-9-17(15)21(13)23)20-12-14(2)22(24)18-10-6-4-8-16(18)20/h3-12H,23-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEGMIZQLGXBNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)C3=CC(=C(C4=CC=CC=C43)N)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157019 | |
Record name | 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13138-48-2 | |
Record name | 3,3′-Dimethyl[1,1′-binaphthalene]-4,4′-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13138-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-dimethyl[1,1'-binaphthalene]-4,4'-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.775 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3,3'-Dimethylnaphthidine acts as a redox indicator in titrations with cerium(IV) sulfate [, ] and chloramine-B []. It displays a sharp, reversible color change at the equivalence point, proving advantageous over other redox indicators. Additionally, it plays a crucial role in the spectrophotometric determination of trace amounts of vanadium(V) [] and oxygen in water [].
A: 3,3'-Dimethylnaphthidine offers a sensitive photometric method for determining small amounts of oxygen in water []. This method relies on the reaction of manganese oxidation products, generated during Winkler's classical method for oxygen determination, with 3,3'-Dimethylnaphthidine in an acidic environment. The oxidized form of 3,3'-Dimethylnaphthidine exhibits an intense red-violet color, allowing for photometric quantification.
ANone: While the provided research doesn't delve into the specific mechanism of color change upon oxidation/reduction, the structure of 3,3'-Dimethylnaphthidine, with its two amine groups linked to the naphthalene rings, likely undergoes electronic rearrangement upon oxidation, leading to a change in its light absorption properties and thus, color.
A: Although specific details are not provided in the given abstracts, research exists on the protolytic reactions of 3,3'-Dimethylnaphthidine []. These reactions likely involve the protonation/deprotonation of the amine groups depending on the pH of the solution, which may influence its redox potential and color changes.
A: 3,3'-Dimethylnaphthidine serves as a diamine monomer in the synthesis of various polymers, including polyimides [, , , ] and polyamides []. The resulting polymers often exhibit desirable properties like solubility, high thermal stability, and in some cases, microporosity, making them suitable for applications such as membrane gas separation.
A: Yes, spectroelectrochemical investigations have been conducted to understand the kinetics and mechanism of both the electro-oxidation of 3,3'-Dimethylnaphthidine [] and the subsequent reactions of its oxidation products [].
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